An In-depth Technical Guide to 1-Bromo-4,5-dimethoxy-2-nitrobenzene
An In-depth Technical Guide to 1-Bromo-4,5-dimethoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,5-dimethoxy-2-nitrobenzene, a substituted aromatic compound, serves as a versatile building block in modern organic synthesis. Its unique arrangement of a bromine atom, two methoxy groups, and a nitro group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in research and drug discovery.
Core Compound Identification and Properties
CAS Number: 51072-66-3[1]
Synonyms: 4-Bromo-5-nitroveratrole, 2-Bromo-4,5-dimethoxynitrobenzene, 1-Bromo-2-nitro-4,5-dimethoxybenzene[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₄ | [1][2] |
| Molecular Weight | 262.06 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 122-124 °C | [3] |
| Purity | ≥97% | [4] |
Synthesis of 1-Bromo-4,5-dimethoxy-2-nitrobenzene
The primary synthetic route to 1-Bromo-4,5-dimethoxy-2-nitrobenzene involves the electrophilic nitration of 4-bromoveratrole (1-bromo-3,4-dimethoxybenzene). The electron-donating methoxy groups activate the aromatic ring, while the bromine atom directs the incoming nitro group. ChemicalBook lists thirteen potential synthetic routes starting from 4-Bromoveratrole[5].
Experimental Protocol: Nitration of 4-Bromoveratrole
This protocol is a representative procedure based on established methods for the nitration of activated aromatic compounds.
Materials:
-
4-Bromoveratrole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a flask equipped with a magnetic stirrer and under a fume hood, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling the mixture in an ice bath.
-
Once the nitrating mixture has cooled, slowly add 4-bromoveratrole portion-wise, ensuring the reaction temperature is maintained below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography using a hexane/ethyl acetate solvent system to yield 1-Bromo-4,5-dimethoxy-2-nitrobenzene as a solid.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Bromo-4,5-dimethoxy-2-nitrobenzene is primarily dictated by the interplay of its functional groups. The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group, positioned ortho to the bromine atom, strongly activates the C-Br bond towards nucleophilic attack. This makes the bromine atom a good leaving group in SNAr reactions. This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a variety of substituted dimethoxynitrobenzene derivatives. The reactivity of bromo-nitrobenzene derivatives in nucleophilic substitution is well-documented[2][6].
Cross-Coupling Reactions
The carbon-bromine bond serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular scaffolds from this readily available building block. The utility of bromonitrobenzenes in such transformations is a cornerstone of modern organic synthesis[7].
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation yields a bromo-dimethoxyaniline derivative, a trifunctional building block with orthogonal reactivity at the bromine and amino sites, further expanding its synthetic potential.
Applications in Research and Drug Development
Substituted nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[7]. While specific examples detailing the use of 1-Bromo-4,5-dimethoxy-2-nitrobenzene are not abundant in the immediate literature, its structural motifs are present in various pharmacologically active compounds.
The inherent reactivity of this compound makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The ability to sequentially or orthogonally functionalize the bromine and nitro groups allows for the rapid generation of molecular diversity. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the therapeutic properties of a compound[6].
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Hazard Classification (Inferred):
Based on related compounds, it is likely to be classified as an irritant. The hazard code "Xi" (Irritant) and risk statements "20/21/22" (Harmful by inhalation, in contact with skin, and if swallowed) have been associated with this compound[11].
Visualizing the Synthesis and Reactivity
Synthetic Workflow
Caption: Key reactivity pathways of 1-Bromo-4,5-dimethoxy-2-nitrobenzene.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-bromo-4,5-dimethoxy-2-nitrobenzene. Retrieved from [Link]
-
IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4,5-dimethyl-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-5-Nitro-1,3-Dioxane. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
-
Purity켐. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]
-
Purity켐. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-4,5-dimethoxy-2-nitrobenzene. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]
-
Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
Sources
- 1. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 2. 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE(53413-67-5)IR [chemicalbook.com]
- 3. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | C9H10BrNO4 | CID 3016812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. 1-bromo-4-methoxy-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. echemi.com [echemi.com]
- 10. 4,5-Dimethoxy-2-nitrobenzyl bromide 97 53413-67-5 [sigmaaldrich.com]
- 11. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum [chemicalbook.com]
